molecular formula C21H27NO5S3 B15098833 (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15098833
M. Wt: 469.6 g/mol
InChI Key: YQQDBQMOJDXVLT-CPNJWEJPSA-N
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Description

The compound (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a thiazolidinone core, a dioxotetrahydrothiophene moiety, and a benzylidene group with hexyloxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the dioxotetrahydrothiophene and benzylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Industrial methods would also focus on ensuring the safety and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding alkane.

    Substitution: The methoxy and hexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the benzylidene group would yield the corresponding alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H27NO5S3

Molecular Weight

469.6 g/mol

IUPAC Name

(5E)-3-(1,1-dioxothiolan-3-yl)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H27NO5S3/c1-3-4-5-6-10-27-17-8-7-15(12-18(17)26-2)13-19-20(23)22(21(28)29-19)16-9-11-30(24,25)14-16/h7-8,12-13,16H,3-6,9-11,14H2,1-2H3/b19-13+

InChI Key

YQQDBQMOJDXVLT-CPNJWEJPSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC

Origin of Product

United States

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